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Compound of Interest

Compound Name: T-2307

Cat. No.: B1509299 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent currently in

clinical development. It possesses a unique mechanism of action, targeting fungal mitochondria

and exhibiting potent broad-spectrum activity against a wide range of clinically significant

pathogens, including drug-resistant strains. This document provides a comprehensive technical

overview of T-2307, detailing its mechanism of action, preclinical data from in vitro and in vivo

studies, and the methodologies of key experiments.

Core Mechanism of Action
T-2307 is a next-generation arylamidine that demonstrates a highly selective and potent

fungicidal effect by disrupting mitochondrial function.[1][2] Unlike conventional antifungals, its

primary target is the fungal mitochondrial membrane.[3] The mechanism involves a multi-step

process that leads to a rapid collapse of mitochondrial membrane potential (MMP), cessation of

ATP production, and subsequent cell death.[4][5]

The key steps are as follows:

Selective Uptake: T-2307 is actively transported into the fungal cell via high-affinity

polyamine transporters (e.g., for spermine and spermidine).[4][5] This leads to a significant

accumulation within the fungal cytoplasm, with concentrations reaching over 3,000 to 5,000

times that of the extracellular medium.[3][5]
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Mitochondrial Targeting: Once inside the cell, T-2307 targets the mitochondria.[5]

Disruption of Membrane Potential: The compound directly causes the collapse of the

mitochondrial membrane potential.[1][6] This effect is highly selective for fungal

mitochondria; concentrations required to disrupt the MMP in yeast are significantly lower

than those needed to affect mammalian mitochondria.[1][3] For instance, T-2307 collapsed

the MMP in isolated S. cerevisiae mitochondria at 20-30 µM but had no effect on isolated rat

liver mitochondria at concentrations up to 10 mM, demonstrating a selectivity of over 500-

fold.[2][4][6]

Inhibition of Respiratory Chain: The collapse of the MMP is associated with the inhibition of

mitochondrial respiratory chain complexes, specifically Complexes III and IV.[4]

ATP Depletion and Cell Death: The disruption of the respiratory chain halts ATP synthesis,

leading to cellular energy depletion and ultimately, fungal cell death.[4][5]
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Caption: Mechanism of Action (MOA) of T-2307 in the fungal cell.

Preclinical Data
T-2307 has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal

pathogens.
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In Vitro Activity
The drug exhibits very low Minimum Inhibitory Concentrations (MICs) against yeasts and

molds, including species resistant to standard-of-care agents like fluconazole and

echinocandins.[7][8][9]

Fungal Species MIC Range (µg/mL) Key Findings

Candida species 0.00025 - 0.0078

Potent activity against C.

albicans, C. glabrata, and

emerging pathogens like C.

auris.[2][7]

Fluconazole-Resistant C.

albicans
0.0005 - 0.001

No cross-resistance observed

with azole-resistant strains.[9]

Echinocandin-Resistant

Candida
0.008 - 0.0135 (GM)

Activity is maintained against

isolates with Fks mutations.[8]

Cryptococcus neoformans 0.0039 - 0.0625 Potent activity observed.[7][9]

Cryptococcus gattii 0.0078 - 0.0625
Maintained potent activity

against this species.[10]

Aspergillus species 0.0156 - 4

Activity noted against A.

fumigatus and other species.

[7][8]

GM: Geometric Mean

In Vivo Efficacy
Animal models of disseminated fungal infections have confirmed the potent activity of T-2307,

showing significant improvements in survival and reduction in fungal burden at low doses.[7][8]
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Infection Model
(Mouse)

Pathogen
T-2307 ED₅₀
(mg/kg)

Comparator ED₅₀
(mg/kg)

Disseminated

Candidiasis
C. albicans 0.00755

Micafungin:

0.128Amphotericin B:

0.0466

Disseminated

Cryptococcosis
C. neoformans 0.117 Amphotericin B: >1

Disseminated

Aspergillosis
A. fumigatus 0.391

Micafungin:

0.150Amphotericin B:

0.283

ED₅₀: 50% Effective Dose required to prevent mortality.[7][8][9]

In a murine model of disseminated candidiasis caused by C. glabrata, T-2307 at a dose of 0.05

mg/kg/day significantly reduced the fungal viable count in the kidneys.[11] Similarly, in a model

of pulmonary cryptococcosis from C. gattii, a 2 mg/kg/day dose of T-2307 significantly reduced

the fungal burden in both the lungs and brain.[8][10]

Detailed Experimental Protocols
The following sections describe the general methodologies used in the preclinical evaluation of

T-2307.

In Vitro Antifungal Susceptibility Testing
In vitro activity is typically determined using broth microdilution methods according to the

Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for molds).

[12]

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g.,

Sabouraud Dextrose Agar). Colonies are suspended in sterile saline, and the turbidity is

adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5 × 10³ to 2.5

× 10³ cells/mL.
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Drug Dilution: T-2307 is serially diluted in RPMI-1640 medium (with L-glutamine, without

bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

Incubation: The prepared fungal inoculum is added to each well. Plates are incubated at

35°C for 24-48 hours.

Endpoint Determination: The MIC is determined as the lowest drug concentration showing

prominent inhibition of growth compared to the drug-free control well. For some species like

C. glabrata, a "trailing effect" (partial inhibition over a range of concentrations) has been

noted, requiring careful endpoint reading at 24 hours or the use of modified media.[11]

Murine Model of Disseminated Fungal Infection
This protocol outlines a common workflow for assessing the in vivo efficacy of T-2307.[9]

Animal Model: Immunocompetent or immunosuppressed (e.g., neutropenic, induced by

cyclophosphamide) mice (e.g., ICR strain) are used.[9][13][14]

Infection: Mice are infected via intravenous (lateral tail vein) injection of a suspension of the

fungal pathogen (e.g., 1 x 10⁴ to 1 x 10⁵ CFU/mouse).[9]

Treatment: Treatment with T-2307 or a comparator drug begins shortly after infection (e.g., 2

hours post-infection). The drug is typically administered subcutaneously once daily for a set

period (e.g., 7 days).[9]

Efficacy Assessment:

Survival Study: A cohort of animals is monitored for a defined period (e.g., 14-28 days),

and survival rates are recorded to calculate the ED₅₀.

Fungal Burden Study: A separate cohort is euthanized at a specific time point (e.g., 24

hours after the final dose). Organs (kidneys, lungs, brain) are harvested, homogenized,

and plated on agar to determine the fungal burden (CFU/gram of tissue).[11]

Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are

compared between treated and control groups using statistical tests like the Dunnett

multiple-comparison test.[11]
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Caption: General workflow for a murine model of disseminated fungal infection.
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Clinical Development Status
T-2307 (as ATI-2307) has successfully completed Phase I clinical trials, and as of recent

reports, is undergoing Phase II development.[8][15] While detailed data from human studies

are not yet widely published, the agent's novel mechanism, potent preclinical activity, and high

selectivity for fungal targets position it as a promising candidate for treating severe and drug-

resistant invasive fungal infections.[2][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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